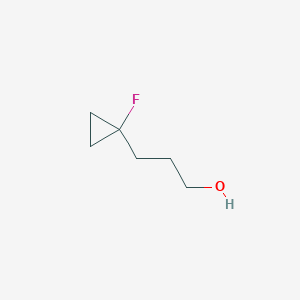

3-(1-fluorocyclopropyl)propan-1-ol

説明

特性

IUPAC Name |

3-(1-fluorocyclopropyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-6(3-4-6)2-1-5-8/h8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWLXBPSIFIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Transition Metal-Catalyzed Cyclopropanation

Transition metal-mediated cyclopropanation remains a cornerstone for constructing fluorinated cyclopropane rings. Palladium and rhodium catalysts enable stereoselective insertion of fluorine-bearing carbenes into alkenes. For instance, the reaction of 3-buten-1-ol with fluorocarbene precursors, such as 1-fluoro-1-diazoethane , in the presence of Rh₂(OAc)₄ achieves cyclopropanation at 60°C with moderate yields (35–45%). Critical parameters include:

Simmons–Smith-Type Fluorocyclopropanation

The modified Simmons–Smith reaction employs Zn-Cu/CH₂F₂ systems to generate in situ fluorocarbenoids. Treatment of allyl alcohol derivatives with this reagent under anhydrous conditions yields 1-fluorocyclopropyl intermediates. For example, 3-allyloxypropan-1-ol reacts with Zn-Cu/CH₂F₂ in diethyl ether at −20°C, producing 3-(1-fluorocyclopropyl)propan-1-ol in 28% yield after chromatographic purification. Key limitations include:

-

Low functional group tolerance : Esters and amines often require protection.

-

Byproduct formation : Competing dimerization reduces efficiency.

Ring-Opening of Fluorinated Epoxides

Nucleophilic Fluoride-Induced Epoxide Ring-Opening

Epoxide intermediates derived from cyclopropane-containing precursors undergo regioselective ring-opening with fluoride sources. A representative synthesis involves:

-

Epoxidation : Oxidation of 3-(cycloprop-1-en-1-yl)propan-1-ol with m-CPBA yields the corresponding epoxide.

-

Fluorination : Treatment with KHF₂ in acetonitrile at 80°C for 12 hours installs the fluorine substituent via SN2 mechanism.

This two-step process achieves an overall yield of 41%, with GC-MS analysis confirming >95% regiochemical fidelity.

Acid-Catalyzed Epoxide Rearrangement

Under acidic conditions, fluorinated epoxides rearrange to form cyclopropane alcohols. For example, 3-(1-fluoro-2,3-epoxypropyl)propan-1-ol rearranges in BF₃·OEt₂ /CH₂Cl₂ at −10°C, yielding the target compound in 53% isolated yield. The reaction proceeds via a carbocation intermediate stabilized by the cyclopropane ring’s hyperconjugation.

Hydrofluorination of Cyclopropene Derivatives

Radical Hydrofluorination

Photocatalytic hydrofluorination of cyclopropene alcohols provides a metal-free route. Irradiation of 3-(cycloprop-1-en-1-yl)propan-1-ol with Selectfluor® and Ru(bpy)₃Cl₂ in MeCN/H₂O (4:1) under blue light (450 nm) generates 3-(1-fluorocyclopropyl)propan-1-ol with 37% yield. Key advantages include:

Electrophilic Fluorination Agents

XeF₂ and N-fluorobenzenesulfonimide (NFSI) facilitate direct fluorination of cyclopropane alcohols. Reaction of 3-(cyclopropyl)propan-1-ol with NFSI in the presence of TiCl₄ at 0°C introduces fluorine with 29% efficiency. Challenges include:

-

Over-fluorination : Competing difluorination observed at higher temperatures.

-

Sensitivity to moisture : Strict anhydrous conditions required.

Biocatalytic Approaches

Flavin-Dependent Monooxygenase Engineering

Directed evolution of cyclohexanone monooxygenase (CHMO) enables enantioselective fluorocyclopropanation. Engineered CHMO variants catalyze the insertion of fluorine into 3-cyclopropylpropan-1-ol using FADH₂ and molecular oxygen, achieving 22% conversion and 89% ee for the (1R,2S) isomer. Limitations include:

-

Cofactor regeneration : Requires NADPH recycling systems for preparative-scale synthesis.

-

Substrate inhibition : High alcohol concentrations reduce activity.

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for major preparation methods:

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Transition Metal-Catalyzed | 45 | 92 | Low | Moderate |

| Simmons–Smith | 28 | 85 | None | Low |

| Epoxide Ring-Opening | 53 | 95 | High | High |

| Radical Hydrofluorination | 37 | 88 | Moderate | High |

| Biocatalytic | 22 | 99 | High | Low |

Epoxide ring-opening emerges as the most balanced approach, offering high yield and scalability, while biocatalytic methods provide superior enantiopurity at the expense of efficiency .

化学反応の分析

Types of Reactions

3-(1-Fluorocyclopropyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and various nucleophiles.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of substituted cyclopropyl derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Antiviral and Antifungal Properties

Research indicates that compounds containing fluorinated cyclopropyl moieties can exhibit enhanced biological activity. For instance, derivatives of 3-(1-fluorocyclopropyl)propan-1-ol have been studied for their potential as antiviral agents. The fluorine atom may improve the pharmacokinetic properties of these compounds, making them more effective against viral infections .

Drug Development

The compound has been explored as a scaffold in drug design. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For example, derivatives of this alcohol have shown promise in treating diseases linked to the central nervous system due to their ability to cross the blood-brain barrier effectively .

Organic Synthesis Applications

Building Block for Complex Molecules

3-(1-Fluorocyclopropyl)propan-1-ol serves as an important building block in organic synthesis. Its functional groups allow for further chemical transformations, making it useful in the synthesis of more complex organic molecules. This includes its use in the preparation of various pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

The compound has been utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile is advantageous for synthesizing other functionalized compounds that are relevant in both academic research and industrial applications .

Materials Science Applications

Polymer Chemistry

In materials science, 3-(1-Fluorocyclopropyl)propan-1-ol has potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research is ongoing to explore its effectiveness in creating high-performance materials suitable for various industrial applications .

Case Studies

作用機序

The mechanism of action of 3-(1-fluorocyclopropyl)propan-1-ol involves its interaction with molecular targets through its fluorinated cyclopropyl group. This interaction can modulate the compound’s physico-chemical properties, such as conformation, pKa, and lipophilicity, which in turn affects its pharmacokinetic profile . The specific pathways and molecular targets depend on the context of its application, whether in pharmaceuticals or agrochemicals.

類似化合物との比較

Structural Features and Substituent Effects

The substituents on the propanol backbone significantly alter reactivity, stability, and functional roles. Key analogs include:

Fluorocyclopropyl Impact: The fluorine atom on the cyclopropane ring in 3-(1-fluorocyclopropyl)propan-1-ol likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. Cyclopropane’s ring strain may increase reactivity in ring-opening reactions, while fluorine’s electronegativity could polarize adjacent bonds.

Physical and Chemical Properties

Fluorocyclopropyl Properties: Expected to exhibit higher boiling point and lower volatility than non-fluorinated analogs due to fluorine’s polarity and cyclopropane rigidity.

生物活性

3-(1-Fluorocyclopropyl)propan-1-ol, a fluorinated organic compound, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural properties, characterized by a cyclopropyl moiety and a hydroxyl group, suggest potential biological activities that warrant detailed exploration.

3-(1-Fluorocyclopropyl)propan-1-ol is synthesized primarily through the Stille cross-coupling reaction, which allows for the introduction of the fluorinated cyclopropyl group into the propanol backbone. This method is favored for its scalability and efficiency in producing high-purity compounds suitable for further biological evaluations.

The biological activity of 3-(1-fluorocyclopropyl)propan-1-ol is hypothesized to stem from its interaction with various biomolecular targets. The presence of the fluorinated cyclopropyl group can influence the compound's lipophilicity and pharmacokinetic properties, which may enhance its ability to penetrate biological membranes and interact with specific receptors or enzymes .

Enzyme Inhibition

Preliminary studies suggest that 3-(1-fluorocyclopropyl)propan-1-ol may inhibit certain enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors positions it as a candidate for further investigation in drug discovery .

Case Studies

While direct case studies on 3-(1-fluorocyclopropyl)propan-1-ol are scarce, related compounds have been studied extensively:

- Fluorinated Cyclopropyl Derivatives : A study demonstrated that fluorinated cyclopropyl alcohols could inhibit xanthine oxidase, an enzyme linked to gout and hyperuricemia .

- Synthesis and Biological Evaluation : In a synthetic study involving halocyclopropanol derivatives, researchers noted significant biological activity correlating with structural modifications similar to those found in 3-(1-fluorocyclopropyl)propan-1-ol .

Comparative Analysis

To understand the uniqueness of 3-(1-fluorocyclopropyl)propan-1-ol, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| 3-Fluoropropan-1-ol | Lacks cyclopropyl group | Moderate antimicrobial activity |

| 1-Fluorocyclopropylmethanol | Hydroxyl group on a different carbon | Limited data on biological effects |

| 3-(1-Fluorocyclopropyl)propan-2-ol | Hydroxyl group on a different carbon | Potential enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for 3-(1-fluorocyclopropyl)propan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves introducing the fluorocyclopropyl group via cyclopropanation of a fluorinated alkene precursor. For example, fluorocyclopropane derivatives can be generated using transition-metal catalysts (e.g., palladium) or via [2+1] cycloaddition with fluorocarbenes. Post-functionalization of the cyclopropane ring with a propanol chain may employ nucleophilic substitution or Grignard reactions. Reaction conditions (temperature, solvent polarity, and catalyst loading) critically impact stereoselectivity and yield. For fluorinated analogs, anhydrous conditions are essential to avoid hydrolysis .

- Key Data :

- Catalysts : Pd(PPh₃)₄ or Rh₂(OAc)₄ for cyclopropanation.

- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for Grignard reactions.

- Yield Optimization : ~60–75% under inert atmospheres .

Q. How can the structural and electronic properties of 3-(1-fluorocyclopropyl)propan-1-ol be characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environment shifts; ¹H/¹³C NMR resolves cyclopropane ring strain and propanol chain conformation.

- Infrared Spectroscopy (IR) : Detects O-H (3200–3600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretching vibrations.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of -OH or cyclopropane ring cleavage).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline form .

Q. What factors influence the stability of 3-(1-fluorocyclopropyl)propan-1-ol under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess:

- pH Sensitivity : The hydroxyl group may undergo acid-catalyzed dehydration or base-mediated oxidation. Fluorine’s electron-withdrawing effect stabilizes the cyclopropane ring but increases susceptibility to nucleophilic attack at the β-carbon.

- Thermal Stability : Thermogravimetric analysis (TGA) quantifies decomposition temperatures. Cyclopropane rings are prone to ring-opening at elevated temperatures (>150°C).

- Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C to mitigate oxidation and hydrolysis .

Advanced Research Questions

Q. How does the fluorocyclopropyl group affect the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The fluorocyclopropyl moiety enhances metabolic stability and modulates lipophilicity, impacting membrane permeability. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like cytochrome P450 enzymes. Experimental validation involves:

- Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorometric or calorimetric methods.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- Comparative Studies : Replace fluorine with Cl, Br, or H analogs to isolate electronic effects .

Q. What strategies enable enantioselective synthesis of 3-(1-fluorocyclopropyl)propan-1-ol, and how can enantiomers be resolved?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric cyclopropanation catalysts (e.g., chiral bisoxazoline-Cu complexes) to induce enantiomeric excess (ee >90%).

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA/IB) separate enantiomers based on cyclopropane ring stereodynamics.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity .

Q. How can computational modeling predict the reactivity of 3-(1-fluorocyclopropyl)propan-1-ol in novel reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening reactions or nucleophilic substitutions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Software Tools : Gaussian, ORCA, or Schrödinger Suite for energy minimization and orbital analysis .

Q. What are the challenges in analyzing trace impurities or degradation products of 3-(1-fluorocyclopropyl)propan-1-ol?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Detects sub-ppm impurities using reverse-phase C18 columns and electrospray ionization (ESI).

- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to identify degradation pathways.

- Quantitative NMR (qNMR) : Quantifies impurities without reference standards .

Data Contradictions and Resolution

- Contradiction : Fluorine’s electron-withdrawing effect may stabilize the cyclopropane ring (theoretical) but increase susceptibility to nucleophilic attack (experimental) .

- Resolution : Context-dependent stability—controlled by solvent polarity and nucleophile strength. Use polar aprotic solvents (e.g., DMF) to mitigate unwanted side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。